Capsaicin-5,7-dene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Capsaicin-5,7-dene, also known as (E)-N-(4-Hydroxy-3-methoxybenzyl)-8-methylnona-5,7-dienamide, is a compound derived from the capsaicinoid family. It is structurally related to capsaicin, the active component in chili peppers responsible for their pungent heat.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Capsaicin-5,7-dene typically involves the condensation of vanillylamine with fatty acid derivatives. This reaction is carried out in the presence of suitable solvents such as ethyl acetate or dimethylformamide (DMF). The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and green chemistry principles are increasingly being applied to minimize environmental impact and improve efficiency. Automated synthetic systems have been developed to produce capsaicin derivatives, including this compound, with high yields and reduced use of toxic solvents .
Chemical Reactions Analysis
Types of Reactions: Capsaicin-5,7-dene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Capsaicin-5,7-dene has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry and as a starting material for the synthesis of other capsaicinoid derivatives.
Biology: this compound is studied for its effects on cellular processes and its potential as a tool for investigating pain mechanisms.
Medicine: It has potential therapeutic applications in pain management, obesity treatment, and cancer therapy.
Industry: The compound is used in the development of topical analgesics and other pharmaceutical formulations.
Mechanism of Action
Capsaicin-5,7-dene exerts its effects by interacting with the transient receptor potential vanilloid 1 (TRPV1) receptor, a key player in pain perception. Upon binding to TRPV1, this compound induces a conformational change that leads to the influx of calcium ions into the cell. This results in the activation of various signaling pathways that modulate pain and inflammation .
Comparison with Similar Compounds
Capsaicin: The primary capsaicinoid found in chili peppers, known for its pungency and analgesic properties.
Dihydrocapsaicin: Similar to capsaicin but with a saturated acyl chain.
Nordihydrocapsaicin: Another capsaicinoid with a shorter acyl chain.
Homodihydrocapsaicin: Similar to dihydrocapsaicin but with a longer acyl chain.
Uniqueness of Capsaicin-5,7-dene: this compound is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential. Its ability to interact with TRPV1 and modulate pain pathways makes it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C18H25NO3 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(5E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnona-5,7-dienamide |
InChI |
InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h4,6,8,10-12,20H,5,7,9,13H2,1-3H3,(H,19,21)/b6-4+ |
InChI Key |
ACIASPYZQZVRFK-GQCTYLIASA-N |
Isomeric SMILES |
CC(=C/C=C/CCCC(=O)NCC1=CC(=C(C=C1)O)OC)C |
Canonical SMILES |
CC(=CC=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.